Thiazole, aminonitro-
Description
Overview of Thiazole (B1198619) Derivatives in Medicinal Chemistry and Materials Science
Thiazoles are a class of five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. fabad.org.trontosight.ai This structural motif is a cornerstone in medicinal chemistry due to the wide array of pharmacological activities its derivatives exhibit. nih.govsysrevpharm.org Thiazole-based compounds have demonstrated a broad spectrum of therapeutic actions, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. fabad.org.trnih.gov The versatility of the thiazole scaffold allows for structural modifications that can enhance bioavailability, selectivity, and reduce toxicity, making it a privileged structure in drug discovery. fabad.org.trresearchgate.net Several FDA-approved drugs, such as the antiretroviral ritonavir (B1064) and the antifungal abafungin, incorporate the thiazole ring, highlighting its clinical significance. researchgate.netnih.gov
Beyond pharmaceuticals, thiazole derivatives have found valuable applications in materials science. kuey.net Their distinct electronic and optical properties make them suitable for the creation of advanced materials. kuey.net For instance, thiazole-based polymers are utilized in the development of organic electronic devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). kuey.net These materials often display excellent charge transport capabilities, high stability, and tunable energy levels. kuey.net Furthermore, certain thiazole derivatives are employed as dyes and pigments in various industries. kuey.net
Historical Context and Significant Milestones in Aminonitrothiazole Research
The journey of thiazole chemistry began with the pioneering work of Hofmann and Hantsch, with later significant contributions from Bogert and co-workers that expanded the field. nih.gov A key member of this family, 2-amino-5-nitrothiazole (B118965), has been produced since 1950. inchem.org It was initially recognized for its utility as a veterinary antiprotozoal agent, particularly for treating histomoniasis (blackhead disease) in turkeys and trichomoniasis in pigeons. nih.gov Early research also explored its effects on the reproductive systems of poultry. researchgate.net
In the realm of human medicine, aminonitrothiazole, also known as niridazole, was one of the early oral medications developed for the treatment of schistosomiasis. bioline.org.br However, its application was limited due to issues with cure rates and side effects. bioline.org.br Another significant historical application of 2-amino-5-nitrothiazole has been as an intermediate in the synthesis of disperse azo dyes. inchem.orgscispace.comorientjchem.org This highlights the compound's early dual role in both biological and industrial applications. The first US patent for the neutralization of mineral acid salts of aminonitrothiazole was granted in 1951. iarc.fr
Table 1: Physical and Chemical Properties of 2-Amino-5-nitrothiazole
| Property | Value | Source |
| Chemical Formula | C3H3N3O2S | nih.gov |
| Molar Mass | 145.14 g/mol | nih.gov |
| Appearance | Greenish-yellow to orange-yellow fluffy powder or a brown chunky powder. | nih.gov |
| Taste | Slightly bitter | nih.gov |
| Solubility | Very sparingly soluble in water; soluble in dilute mineral acids. | nih.gov |
Current Research Landscape and Emerging Areas of Focus
The contemporary research landscape for aminonitrothiazoles is vibrant and expanding, with a strong focus on developing novel therapeutic agents and functional materials. The 2-aminonitrothiazole scaffold is recognized for its antimicrobial properties and serves as a crucial starting point for the synthesis of new drugs. researchgate.netsolubilityofthings.com
A significant area of investigation is in the development of treatments for Clostridium difficile infection (CDI). nih.govasm.org Researchers have identified the 2-aminonitrothiazole head group as being responsible for the antimicrobial activity of Nitazoxanide (NTZ), a drug effective against anaerobic bacteria. nih.govasm.org This has spurred the creation of a library of NTZ analogues, with modifications aimed at improving potency and solubility. asm.org One such derivative, amixicile, has shown promising results in animal models of CDI, demonstrating efficacy and a lower rate of infection recurrence compared to some standard therapies. asm.org
The anti-parasitic potential of aminonitrothiazole derivatives continues to be an active area of research. plos.org Studies have demonstrated the broad-spectrum anti-parasitic activity of compounds derived from this scaffold against various parasites, including Entamoeba histolytica. plos.org
Furthermore, research is ongoing to synthesize and evaluate novel aminonitrothiazole derivatives for other therapeutic targets. This includes the development of inhibitors for enzymes such as urease, which is implicated in infections by pathogens like Helicobacter pylori. researchgate.net Additionally, thiazole-based compounds are being investigated as potential acetylcholinesterase inhibitors for the management of Alzheimer's disease. acs.org
In materials science, 2-amino-5-nitrothiazole continues to be a valuable diazo component in the synthesis of monoazo disperse dyes for polyester (B1180765) and acrylic fibers. scispace.comorientjchem.org Research in this area focuses on the synthesis of new dyes and the evaluation of their spectral and fastness properties. scispace.com
Table 2: Selected Research on Aminonitrothiazole Derivatives
| Research Area | Key Findings | Reference Compound(s) | Source |
| Clostridium difficile Infection | The 2-aminonitrothiazole head group is key for the activity of Nitazoxanide. Amixicile, a derivative, showed efficacy and reduced recurrence in mouse models. | Nitazoxanide, Amixicile | nih.govasm.org |
| Anti-parasitic Activity | Derivatives show broad-spectrum activity against various parasites, including Entamoeba histolytica. | Nithiamide | plos.org |
| Urease Inhibition | Novel nitrothiazolacetamide derivatives conjugated with thioquinazolinone showed significant urease inhibition. | Thioxothiazolidinyl-acetamides | researchgate.net |
| Disperse Dyes | 2-Amino-5-nitrothiazole is used as a diazo component to synthesize disazo and trisazo disperse dyes for polyester and acrylic fabrics. | Hetaryl disazo and trisazo dyes | scispace.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1,3-thiazol-2-amine | |
|---|---|---|
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InChI |
InChI=1S/C3H3N3O2S/c4-3-5-1-2(9-3)6(7)8/h1H,(H2,4,5) | |
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InChI Key |
MIHADVKEHAFNPG-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=C(SC(=N1)N)[N+](=O)[O-] | |
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Molecular Formula |
C3H3N3O2S | |
| Record name | 2-AMINO-5-NITROTHIAZOLE | |
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DSSTOX Substance ID |
DTXSID6020066 | |
| Record name | 2-Amino-5-nitro-1,3-thiazole | |
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Molecular Weight |
145.14 g/mol | |
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Physical Description |
Greenish-yellow to orange-yellow fluffy powder or a brown chunky powder. Slightly bitter taste. Used as a veterinary medicine., Greenish-yellow to orange-yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2-AMINO-5-NITROTHIAZOLE | |
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| Record name | 2-Amino-5-nitrothiazole | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Very sparingly soluble in water; almost insoluble in chloroform; 1 g dissolves in 150 g of 95% alcohol; in 250 g ether; soluble in dilute mineral acids | |
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| Record name | 2-Amino-5-nitrothiazole | |
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Vapor Pressure |
0.000743 [mmHg] | |
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Color/Form |
Greenish-yellow to orange-yellow fluffy powder | |
CAS No. |
121-66-4 | |
| Record name | 2-AMINO-5-NITROTHIAZOLE | |
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| Record name | 2-Thiazolamine, 5-nitro- | |
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| Record name | 2-Amino-5-nitro-1,3-thiazole | |
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| Record name | 5-nitrothiazol-2-ylamine | |
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Melting Point |
396 °F (decomposes) (NTP, 1992), 202 °C (decomposes) | |
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Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Routes for Aminonitrothiazole and its Analogues
The foundational methods for constructing the aminonitrothiazole core have been well-documented, providing a basis for further structural elaboration. These routes are characterized by their reliability and broad applicability.
The Hantzsch thiazole (B1198619) synthesis, first described by Arthur R. Hantzsch in 1887, remains a cornerstone for the preparation of 2-aminothiazoles. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). synarchive.comchemhelpasap.com In the context of aminonitrothiazoles, a key starting material is 2-amino-5-nitrothiazole (B118965). nih.gov
The mechanism of the Hantzsch synthesis commences with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the formation of an intermediate. chemhelpasap.com This is followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring. chemhelpasap.com
Another classical approach for the modification of aromatic amines that can be conceptually applied to the aminothiazole scaffold is the Sandmeyer reaction. wikipedia.orglscollege.ac.in This reaction allows for the conversion of a primary aromatic amine into a diazonium salt, which can then be substituted by a variety of nucleophiles, including halides and cyano groups, often using copper(I) salts as catalysts. wikipedia.orglscollege.ac.inmasterorganicchemistry.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglscollege.ac.in While not a direct synthesis of the aminonitrothiazole ring itself, it represents a classical method for functionalizing an existing aminothiazole precursor.
The Cook-Heilbron synthesis offers an alternative route to 5-aminothiazoles through the reaction of α-aminonitriles with dithioacids or related compounds under mild conditions. youtube.comwikipedia.org
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to minimize environmental impact. synthiaonline.com These approaches focus on reducing reaction times, using less hazardous solvents, and improving energy efficiency. scispace.comunibo.it
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. scispace.com The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. scispace.comnih.govjusst.org For instance, the synthesis of 2-aminothiazole (B372263) derivatives via the Hantzsch reaction can be significantly expedited using microwave heating. nih.govnih.govrjpbcs.com
Solvent selection is another critical aspect of green synthesis. unibo.it Efforts have been made to replace hazardous organic solvents with more environmentally benign alternatives. Water has been explored as a solvent for some thiazole syntheses. nih.gov Furthermore, solvent-free reactions, where the reactants are heated together without a solvent, represent an even greener approach. organic-chemistry.orgorganic-chemistry.org The Hantzsch condensation of 2-bromoacetophenones with thiourea has been successfully carried out under solvent-free conditions, proceeding to completion in seconds. organic-chemistry.orgorganic-chemistry.org The use of deep eutectic solvents (DESs) has also been reported as a green reaction medium for the synthesis of related heterocyclic compounds. mdpi.com
The use of reusable catalysts is another tenet of green chemistry. mdpi.com For example, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzothiazoles. organic-chemistry.org
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
| Method | Reaction Time | Yield | Solvent | Reference |
| Conventional Heating | 8-10 hours | Lower | Ethanol | jusst.org |
| Microwave Irradiation | 5-15 minutes | Higher | None/Ethanol | nih.govjusst.orgrjpbcs.com |
Novel Strategies for Derivatization and Structural Modification
Building upon the core aminonitrothiazole scaffold, modern synthetic chemistry has introduced sophisticated methods for derivatization and the introduction of complex structural features.
Regioselective functionalization allows for the precise modification of a specific position on the thiazole ring, which is crucial for structure-activity relationship studies. Direct C-H functionalization has become a significant strategy in modern synthesis, enabling the formation of new bonds at positions that were previously difficult to access without pre-functionalization. yale.edu This approach can be highly functional group tolerant. yale.edu While specific examples on aminonitrothiazole are not abundant, the principles of directing group-assisted C-H activation can be applied. nih.gov For instance, a nitrile-based directing group has been used for meta-selective C-H functionalization in other aromatic systems. nih.gov
The synthesis of enantiomerically pure chiral molecules is of paramount importance in medicinal chemistry. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is established, the auxiliary can be removed and often recovered for reuse. wikipedia.org
The application of chiral auxiliaries, such as those derived from amino acids or terpenes, is a well-established strategy for asymmetric synthesis. nih.gov For example, oxazolidinone auxiliaries, popularized by David A. Evans, are widely used in stereoselective aldol (B89426) reactions. nih.gov In the context of aminonitrothiazole derivatives, a chiral auxiliary could be attached to the amino group or another functional handle on the molecule to direct the stereoselective introduction of new chiral centers. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. Commonly used chiral auxiliaries include derivatives of ephedrine, pseudoephedrine, and camphorsultam. wikipedia.org
Catalytic Methods in Aminonitrothiazole Synthesis
Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with greater efficiency and selectivity. whiterose.ac.uk Both metal-based and organic catalysts have been employed in the synthesis of thiazole and related heterocyclic systems.
Transition metal catalysts, including those based on copper, iron, ruthenium, and palladium, have been extensively used. nih.govorganic-chemistry.orgnih.govrsc.org For example, copper salts are classic catalysts in Sandmeyer-type reactions. lscollege.ac.in Iron(III) chloride has been used to catalyze the tandem reaction of 2-iodoaniline (B362364) with isothiocyanate in water to produce 2-aminobenzothiazoles. rsc.org Ruthenium-catalyzed intramolecular C-S coupling has been employed for the synthesis of 2-aminobenzothiazoles. organic-chemistry.org
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal catalysis. whiterose.ac.ukmdpi.comdntb.gov.ua Natural amino acids and their derivatives, such as proline, are effective organocatalysts for a variety of transformations, including aldol and Mannich reactions. whiterose.ac.ukresearchgate.net Cinchona alkaloids have been used as organocatalysts in enantioselective reactions. nih.gov In the synthesis of thiazole derivatives, organocatalysts can activate substrates through the formation of iminium or enamine intermediates. whiterose.ac.uk
Table 2: Examples of Catalysts Used in Thiazole and Benzothiazole (B30560) Synthesis
| Catalyst Type | Specific Catalyst | Reaction Type | Reference |
| Metal Catalyst | Copper(I) salts (e.g., CuCl, CuBr) | Sandmeyer reaction | lscollege.ac.in |
| Metal Catalyst | Iron(III) chloride (FeCl3) | Tandem reaction for 2-aminobenzothiazole (B30445) synthesis | rsc.org |
| Metal Catalyst | Ruthenium(III) chloride (RuCl3) | Intramolecular oxidative coupling | nih.gov |
| Organocatalyst | Proline | Aldol and Mannich reactions | whiterose.ac.uk |
| Organocatalyst | Cinchona alkaloids | Enantioselective Michael addition | nih.gov |
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers powerful methods for constructing and functionalizing the aminonitrothiazole core. Palladium-catalyzed cross-coupling reactions, in particular, are widely recognized as convenient and efficient for forming C-N bonds to create N-arylated aminothiazole derivatives. nih.gov While primary amines of five-membered heterocycles have historically been challenging substrates for these reactions, recent advancements have enabled the effective coupling of 2-aminothiazole derivatives with a broad range of aryl bromides and triflates. nih.govmit.edu
These methods facilitate the synthesis of complex analogues by directly functionalizing the amino group, which can significantly expedite the preparation of compound libraries for structure-activity relationship (SAR) studies. nih.gov For instance, an efficient protocol for the synthesis of 2-aminobenzothiazoles from 2-chloroanilines and thiocarbamoyl chloride utilizes a palladium catalyst in a tandem reaction, affording products in good to excellent yields. researchgate.net Another advanced strategy involves the intramolecular oxidative C-H bond functionalization of N-arylthioureas using a cocatalytic system of Pd(PPh₃)₄ and MnO₂ under an oxygen atmosphere. organic-chemistry.org This approach is notable as it avoids the need for pre-halogenated substrates, directly functionalizing an ortho-aryl C-H bond to form the thiazole ring. organic-chemistry.org The development of these homogeneous catalytic systems continues to provide versatile and powerful tools for accessing complex aminonitrothiazole structures.
Heterogeneous Catalysis, including Magnetic Nanocatalysts
Heterogeneous catalysis provides significant advantages in the synthesis of thiazole derivatives, primarily through the ease of catalyst separation and potential for recycling, which aligns with the principles of green chemistry. researchgate.net Magnetic nanocatalysts have emerged as a particularly transformative technology in this area over the past decade. nih.gov These catalysts typically consist of a magnetic core, such as iron oxide (Fe₃O₄), which allows for simple recovery from the reaction mixture using an external magnet. nih.gov
Various functionalized magnetic nanoparticles have been designed to efficiently catalyze the synthesis of thiazole derivatives. These systems often demonstrate high stability and can be reused multiple times without a significant loss of catalytic activity. For example, a novel multi-functional magnetic nanosystem, Ca/4-MePy-IL@ZY-Fe₃O₄, has been used for the one-pot synthesis of 2-aminothiazoles from acetophenone (B1666503) derivatives and thiourea. rsc.org The use of such catalysts can lead to high product yields under mild reaction conditions. rsc.orgacs.org
The table below summarizes several magnetic nanocatalyst systems employed in the synthesis of thiazole derivatives.
Table 1: Examples of Magnetic Nanocatalysts in Thiazole Synthesis
| Catalyst | Reactants | Conditions | Yield (%) | Reusability |
|---|---|---|---|---|
| NiFe₂O₄ Nanoparticles | Substituted pyrimidinyl-phthalazinyl-thiourea, α-haloketones | Ethanol, Reflux | High | At least 5 cycles |
| Ca/4-MePy-IL@ZY-Fe₃O₄ | Acetophenone derivative, Thiourea, TCCA | Ethanol, 80 °C | Not specified | High |
Biocatalysis in the Production of Aminonitrothiazole Analogues
Biocatalysis leverages enzymes and other biological materials to perform chemical transformations, offering benefits such as high selectivity and mild, environmentally benign reaction conditions. In the context of thiazole synthesis, modified biopolymers have been investigated as sustainable and recyclable "green" biocatalysts. For example, chitosan (B1678972), a natural polymer, has been functionalized to create hydrogel-based catalysts for the synthesis of novel thiazole derivatives. nih.govmdpi.com
One such catalyst, a pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel, demonstrated excellent thermal stability and a large surface area, proving effective in the synthesis of thiazoles under ultrasonic irradiation. mdpi.com Similarly, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) was used as an eco-friendly biocatalyst for thiazole synthesis, also employing ultrasound. nih.gov This catalyst was reusable for multiple cycles without a significant loss of potency and offered advantages such as mild conditions, rapid reaction times, and high yields. nih.gov
Beyond biopolymer-based catalysts, chemoenzymatic cascade processes represent a promising frontier. These systems integrate biocatalytic steps with traditional chemical catalysis in a one-pot reaction. For instance, an alcohol dehydrogenase (ADH) can be used to convert an alcohol to an aldehyde, which then undergoes a subsequent chemical reaction to form an N-heterocycle. nih.gov This approach, using water as a solvent and oxygen as a terminal oxidant, offers a highly sustainable alternative to traditional methods that rely on metal catalysts and harsh conditions. nih.gov
Scale-Up Considerations and Industrial Synthesis
The industrial production of "Thiazole, aminonitro-", specifically 2-amino-5-nitrothiazole, is a well-established process that serves as a key intermediate for pharmaceuticals like Nitazoxanide and various agrochemicals. nbinno.com The traditional and most common industrial synthesis involves the direct nitration of 2-aminothiazole. nbinno.comchemicalbook.com
This process typically begins by dissolving 2-aminothiazole in concentrated sulfuric acid. chemicalbook.com A nitrating mixture, composed of concentrated nitric acid and sulfuric acid, is then added dropwise while maintaining a low temperature (e.g., below 30-35°C) through external cooling. chemicalbook.comgoogle.com Precise temperature control is critical to ensure the regioselective formation of the 5-nitro isomer and to minimize side reactions. The reaction initially forms 2-nitramino-thiazole, which subsequently undergoes rearrangement upon heating to yield the desired 2-amino-5-nitrothiazole. google.com However, this rearrangement step can be hazardous and poses a risk of explosion under certain conditions. google.com After the reaction is complete, the mixture is carefully quenched by pouring it onto ice, causing the product to precipitate. The pH is then adjusted to precipitate the product, which is filtered, washed, and dried. google.com
Due to the safety hazards associated with the traditional nitration and rearrangement process, alternative synthetic routes have been developed for large-scale production. google.comchemicalbook.com One such improved process avoids the direct nitration of 2-aminothiazole altogether. It starts with the halogenation (chlorination or bromination) of an N,N-dialkyl-2-nitroetheneamine. google.comchemicalbook.com This halogenated intermediate is then reacted with thiourea. The resulting salt is subsequently treated with water or an aqueous base to yield 2-amino-5-nitrothiazole, circumventing the need for the hazardous nitration and rearrangement steps of the classic route. google.comchemicalbook.com
Synthetic Challenges and Future Directions in Aminonitrothiazole Synthesis
Despite established methods, the synthesis of aminonitrothiazoles and their derivatives faces several challenges. A primary difficulty is achieving regioselectivity, especially when synthesizing polysubstituted thiazoles. researchgate.net The classic Hantzsch synthesis, while versatile, can yield isomeric mixtures depending on the substrates and conditions, necessitating careful optimization and control. nih.gov Furthermore, the synthesis of the parent 2-amino-5-nitrothiazole itself involves harsh and hazardous conditions, such as the use of concentrated nitric and sulfuric acids, with risks of thermal runaway and explosion during the nitration-rearrangement sequence. google.com
Future research is focused on developing more efficient, safer, and environmentally sustainable synthetic methodologies. researchgate.netmdpi.com There is a strong emphasis on "green chemistry" approaches, which include the use of non-toxic, recyclable catalysts, milder reaction conditions, and greener solvents like water or ethanol. researchgate.netnih.gov The development of novel catalytic systems, both homogeneous and heterogeneous, continues to be a major goal to improve yields, selectivity, and functional group tolerance. nih.goveurekaselect.com
Another promising direction is the design of novel reagents that facilitate the derivatization of the aminonitrothiazole core. For example, the preparation of N-(trimethylsilyl)-2-amino-5-nitrothiazole has been reported as an efficient reagent for synthesizing 2-amino-5-nitrothiazole-based amides. thieme-connect.com This silylated intermediate reacts cleanly with base-sensitive acyl chlorides and cyclic anhydrides to furnish amide products that are otherwise difficult to obtain, showcasing how innovative reagent design can overcome existing synthetic hurdles. thieme-connect.com The ongoing evolution of synthetic strategies, from multicomponent reactions to advanced catalytic C-H functionalization, will undoubtedly lead to more powerful and sustainable methods for accessing this important class of compounds. rsc.org
Mechanistic Investigations of Aminonitrothiazole Reactivity
Elucidation of Reaction Pathways and Intermediates
The reactivity of aminonitrothiazole compounds is largely characterized by nucleophilic substitution reactions, where the nitro group acts as a potent activating group, facilitating the displacement of a leaving group on the thiazole (B1198619) ring. Investigations into these reactions have revealed multi-step pathways involving distinct intermediates.
One common mechanism is nucleophilic aromatic substitution (SNAr). For instance, the reaction of 2-nitrothiazole (B159308) with nucleophiles like alkoxides or piperidine (B6355638) is suggested to proceed via a two-step mechanism. rsc.org This pathway involves the initial attack of the nucleophile on the carbon atom bearing the nitro group, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. This intermediate is a resonance-stabilized anionic σ-complex. In the subsequent step, the leaving group (in this case, the nitro group) is eliminated, restoring the aromaticity of the thiazole ring and yielding the final substituted product.
Similarly, the synthesis of 5-substituted-2-aminothiazoles can be achieved through a two-step halogenation/nucleophilic substitution protocol. This process begins with the halogenation of a 2-aminothiazole (B372263), which proceeds via an addition-elimination mechanism to produce a 2-amino-5-halothiazole. This halo-derivative then serves as a substrate for a subsequent nucleophilic substitution reaction, where the halide is displaced by a strong nucleophile.
In reactions of 2-amino-2-thiazoline (B132724) derivatives with isocyanates and isothiocyanates, the addition occurs in a regiospecific manner at the endocyclic ring nitrogen. This process is compatible with a stepwise reaction mechanism, where the formation of adducts proceeds through identifiable transition structures. nih.gov
Kinetic Studies and Rate Law Determination
For reactions involving 2-nitrothiazoles and various nucleophiles, kinetic data have been systematically collected. rsc.org The rate of these reactions is dependent on the concentrations of both the thiazole substrate and the attacking nucleophile. The general form of the rate law for such a bimolecular reaction can be expressed as:
Rate = k[Thiazole][Nucleophile]
Here, 'k' represents the rate constant, a proportionality constant that is specific to the reaction and temperature. youtube.com The exponents for the concentration terms (in this case, assumed to be 1) represent the order of the reaction with respect to each reactant and must be determined experimentally. youtube.comdavidson.edu
Kinetic investigations have shown that the reactivity is influenced by several factors, including the nature of the nucleophile, the solvent, and the counter-ion of the nucleophile. For example, a change in the counter-ion (Li⁺, Na⁺, K⁺) for an anionic nucleophile can affect the reactivity, suggesting that ion pairs may interact with the nitro group, partially favoring the reaction. rsc.org Autocatalytic behavior has also been observed in the reaction between 2-nitrothiazole and piperidine, which is explained by an interaction between the substrate and the nucleophile in an equilibrium that precedes the main substitution process. rsc.org
Table 1: Representative Kinetic Parameters for Nucleophilic Substitution on Nitrothiazoles
This table is illustrative of the types of data obtained from kinetic studies of nitrothiazole compounds, based on findings for related structures.
| Nucleophile | Solvent | Rate Constant (k) | Reaction Order (Overall) |
| Piperidine | Ethanol | Data not specified | 2 |
| Methoxide | Methanol | Data not specified | 2 |
| Ethoxide | Ethanol | Data not specified | 2 |
Thermodynamic Aspects of Aminonitrothiazole Reactions
Thermodynamic studies of aminonitrothiazole reactions focus on the energy changes that occur as reactants are converted into products. These investigations determine key parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which dictate the spontaneity and equilibrium position of a reaction.
In the reaction of 2-amino-2-thiazoline derivatives with isocyanates and isothiocyanates, the formation of adducts at the endocyclic nitrogen results in products that are favored both kinetically and thermodynamically. nih.gov The adducts formed are described as "enthalpy-favored," indicating that the reaction is exothermic (releases heat) and results in a more stable, lower-energy product state. nih.gov The global energetics of this process have been determined, confirming the stability of the resulting adducts. nih.gov
While specific thermodynamic data for aminonitrothiazole itself is not widely detailed in the provided context, studies on parent compounds like 2-aminothiazole provide a framework for the type of analysis conducted. For such compounds, experimental techniques like calorimetry are used to determine standard thermodynamic characteristics (ΔrH⁰, ΔrG⁰, and ΔrS⁰) for reactions such as acid-base interactions. nist.govresearchgate.net These values provide a comprehensive understanding of the energy, spontaneity, and disorder changes associated with the reaction. A negative ΔG value indicates a spontaneous process, while the ΔH value indicates whether the reaction is exothermic (negative) or endothermic (positive).
Computational Approaches to Reaction Mechanism Prediction
Computational chemistry has become an indispensable tool for investigating the reactivity of aminonitrothiazole and related compounds, offering insights that complement experimental findings. mdpi.commdpi.com Techniques such as density functional theory (DFT) and semiempirical methods allow for the detailed exploration of reaction potential energy surfaces, helping to identify transition states and intermediates and to predict the most likely reaction pathways. rsc.orgrsc.org
For the reaction of 2-amino-2-thiazoline derivatives with isocyanates, semiempirical PM3 calculations were employed to study the reaction mechanism. nih.gov These calculations fully corroborated the experimental findings, confirming the higher stability of the endo adducts compared to potential exo adducts, depending on the substitution pattern. nih.gov
Furthermore, these computational models were used to locate the transition structures in the potential energy surface for the stepwise reaction mechanism. nih.gov By calculating the energies of the reactants, intermediates, transition states, and products, researchers were able to determine the global energetics of the process. The calculations showed that the formation of the experimentally observed endo adducts proceeds via a smaller activation barrier, explaining why this pathway is kinetically favored. nih.gov Such computational discoveries are vital for understanding complex reaction mechanisms at a molecular level. rsc.org
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 2-amino-5-nitrothiazole (B118965). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. For 2-amino-5-nitrothiazole, three distinct signals are anticipated, corresponding to the three carbon atoms in the thiazole (B1198619) ring. The chemical shifts of these carbons are influenced by their immediate electronic environment, including the attachment of the amino and nitro groups and their position within the heterocyclic ring. A reference ¹³C NMR spectrum is available, though specific chemical shift data is not detailed in the provided information. nih.gov In related aminothiazole structures, the carbon atom bonded to the amino group (C2) typically appears in the range of δ 168-170 ppm, while the other ring carbons (C4 and C5) resonate at different fields depending on substitution. asianpubs.org
Table 1: Predicted NMR Data for 2-Amino-5-nitrothiazole
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | Varies | Singlet | Thiazole ring CH |
| ¹H | Varies | Broad Singlet | Amino (-NH₂) |
| ¹³C | Varies | Singlet | C2 (C-NH₂) |
| ¹³C | Varies | Singlet | C4 (C-H) |
| ¹³C | Varies | Singlet | C5 (C-NO₂) |
Note: Actual chemical shifts can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For 2-amino-5-nitrothiazole, the molecular weight is 145.14 g/mol . nih.gov In a typical mass spectrum obtained through techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion peak (M⁺) would be observed at an m/z of 145. nih.gov This corresponds to the intact molecule having lost one electron.
The fragmentation of 2-amino-5-nitrothiazole under mass spectrometry conditions provides clues to its structure. The most abundant fragment ions observed in the GC-MS analysis have m/z values of 99 and 57. nih.gov The fragmentation process for amines often involves alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org A plausible fragmentation pathway could involve the loss of the nitro group (NO₂) or other parts of the thiazole ring.
Table 2: Key Mass Spectrometry Data for 2-Amino-5-nitrothiazole
| m/z Value | Interpretation |
|---|---|
| 145 | Molecular Ion (M⁺) |
| 99 | Major Fragment |
| 57 | Major Fragment |
Source: NIST Mass Spectrometry Data Center nih.gov
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
The IR spectrum of 2-amino-5-nitrothiazole will exhibit characteristic absorption peaks for its key functional groups: the amino (-NH₂) group, the nitro (-NO₂) group, and the thiazole ring. A reference IR spectrum is available in the Sadtler Research Laboratories IR prism collection (IR: 1495). nih.gov Additionally, FTIR spectra have been obtained using instruments such as the Bruker Tensor 27 FT-IR. nih.gov
Key expected vibrational modes include N-H stretching from the amino group, asymmetric and symmetric stretching of the N-O bonds in the nitro group, and C=N and C-S stretching vibrations characteristic of the thiazole ring.
Table 3: Expected IR Absorption Bands for 2-Amino-5-nitrothiazole
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300-3500 |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500-1570 |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1300-1370 |
| Thiazole Ring | C=N Stretch | 1600-1650 |
| Thiazole Ring | C-S Stretch | 600-800 |
Note: These are general ranges and actual peak positions can vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The wavelength of maximum absorption (λmax) is a characteristic property of a molecule's electronic system.
For 2-amino-5-nitrothiazole, the presence of the thiazole ring conjugated with the amino and nitro groups results in a chromophore that absorbs in the UV-Vis region. In a 0.0005% aqueous solution, 2-amino-5-nitrothiazole exhibits a maximum absorption at 386 nm. nih.govdrugfuture.com A minimum in the absorption is observed at 295 nm. nih.govdrugfuture.com This absorption is due to electronic transitions within the conjugated system of the molecule.
Table 4: UV-Vis Spectroscopic Data for 2-Amino-5-nitrothiazole in Water
| Parameter | Wavelength (nm) |
|---|---|
| λmax (Maximum Absorption) | 386 |
| λmin (Minimum Absorption) | 295 |
Source: The Merck Index nih.gov
X-ray Crystallography for Solid-State Structure Determination
The Crystallography Open Database (COD) contains a crystal structure record associated with 2-amino-5-nitrothiazole, with the database ID 2013799. nih.gov This indicates that the solid-state structure of this compound has been determined, providing exact data on its molecular geometry. While detailed crystallographic data such as unit cell dimensions and atomic coordinates are found within the database, the existence of this record confirms that a precise solid-state structure has been elucidated. Studies on related 2-aminothiazole (B372263) derivatives have also utilized single-crystal X-ray diffraction to determine their crystal structures. stenutz.eu
Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two such powerful methods.
HPLC is widely used for the analysis of 2-amino-5-nitrothiazole. It can be employed to determine the purity of the compound, with methods capable of establishing a purity of ≥98.0%. tcichemicals.com Reverse-phase HPLC methods are common, where a nonpolar stationary phase is used with a polar mobile phase. drugfuture.com For applications compatible with mass spectrometry, the mobile phase can be adapted, for instance, by replacing phosphoric acid with formic acid. drugfuture.com
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like 2-amino-5-nitrothiazole. It not only allows for the assessment of purity but also provides mass spectral data for the separated components, aiding in their identification. nih.gov
Computational Chemistry and Cheminformatics of Aminonitrothiazole
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to aminothiazole-derived compounds to predict a range of molecular properties with high accuracy and relatively low computational cost. nih.gov
DFT calculations are routinely employed to determine the optimized geometrical structures of aminothiazole derivatives. nih.govnih.gov The B3LYP functional, combined with basis sets like 6-31+G(d,p), is commonly used for these geometry optimizations, providing detailed information on bond lengths, bond angles, and dihedral angles. nih.govnih.govnih.gov For instance, studies on related thiazole (B1198619) compounds have shown that all dihedral angles of the 1,3,4-thiadiazole (B1197879) ring are nearly 0°, indicating its planar nature. nih.gov These calculations help validate the three-dimensional structure of the molecules and are a crucial first step for further computational analysis. nih.gov
The electronic properties of aminonitrothiazole can also be thoroughly investigated using DFT. This includes the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy gap between HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. nih.gov For example, in a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the calculated energy gap was found to be 5.52174 eV, suggesting its reactivity. nih.gov
Table 1: Example of DFT Calculated Parameters for a Thiazole Derivative
| Parameter | Calculated Value | Significance |
| HOMO Energy | - | Relates to electron-donating ability |
| LUMO Energy | - | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.52174 eV nih.gov | Indicator of chemical reactivity and stability nih.gov |
| Ground-state Energy | -977.66671 Hartree (B3LYP) nih.gov | Total electronic energy at 0K |
| Dipole Moment | - | Measure of molecular polarity |
Note: Specific values for aminonitrothiazole would require dedicated calculations. The values presented are illustrative based on a related compound.
DFT calculations are a reliable method for predicting the spectroscopic profiles of molecules. nih.govresearchgate.net Theoretical vibrational frequencies can be computed and compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. nih.govresearchgate.net A good congruence between the calculated and experimental spectra helps in the accurate assignment of vibrational modes. nih.gov For example, in the analysis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, theoretical vibrational wavenumbers showed a good correlation with the recorded FT-IR and FT-Raman spectra. researchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). nih.govmdpi.com These calculations can help understand the electronic transitions occurring within the molecule upon absorption of light and can be correlated with experimentally recorded spectra. nih.govresearchgate.net
Computational methods, particularly DFT, are pivotal in elucidating complex reaction mechanisms and characterizing transition states. rsc.orgmdpi.comnih.gov By mapping the potential energy surface of a reaction, researchers can identify intermediates and transition states, thereby gaining a detailed understanding of the reaction pathway. nih.govrsc.org DFT calculations can determine the activation barriers for reactions, which is crucial for understanding reaction kinetics. nih.gov For instance, computational studies can differentiate between possible reaction pathways, such as hydrogen-abstraction and association-elimination processes, by comparing their respective energy barriers. nih.gov This approach allows for the prediction of the most favorable reaction mechanism for the synthesis or transformation of aminonitrothiazole derivatives.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to study the interaction of small molecules with biological macromolecules, such as proteins. researchgate.netnih.gov These methods are central to drug discovery and design, providing insights into binding modes and affinities. mdpi.combiointerfaceresearch.com
Molecular docking is used to predict the preferred orientation of a ligand when bound to a protein target. mdpi.combiointerfaceresearch.com This in silico technique helps to identify the binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, between aminonitrothiazole derivatives and the active site of a target protein. researchgate.netnih.gov For example, docking studies on 2-aminothiazole (B372263) derivatives have identified key amino acid residues, like Ser57 and Thr125 in Bacillus cereus (PDB ID: 4EI9), that are important for inhibitory activity. researchgate.net
Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic picture of the ligand-protein complex, revealing the stability of the binding and conformational changes over time. nih.govnih.gov The binding free energy, which is a measure of the binding affinity, can be calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). nih.govnih.gov The predicted binding affinities often correlate well with experimental results, such as IC50 values. nih.govresearchgate.net
Table 2: Example of Molecular Docking Results for 2-Aminothiazole Derivatives
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Derivative 1 | Bacillus cereus | 4EI9 | - | Ser57, Thr125 researchgate.net |
| Derivative 2 | Oxidoreductase | 2CDU | -6.64 researchgate.net | Ile155, Gly156, Ser157 researchgate.net |
| Derivative 3 | Tyrosinase | 3NM8 | -3.62 to -6.64 asianpubs.org | - |
| Derivative 4 | CDK5 | - | - | Cys83 nih.gov |
Computational modeling is instrumental in establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. oncodesign-services.comuni-bonn.de Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the activity of new, unsynthesized compounds based on their structural features. nih.govnih.govmdpi.com
QSAR studies on 2-aminothiazole derivatives have successfully generated models with significant statistical parameters. nih.gov These models use various molecular descriptors, such as topological (e.g., Moreau-Broto autocorrelation), electronic, and surface area descriptors, to quantify the chemical structure. nih.gov By analyzing the contribution of these descriptors, researchers can identify the key structural features that influence the biological activity. oncodesign-services.commdpi.com This knowledge guides the rational design of new aminonitrothiazole derivatives with improved potency and selectivity. nih.govmdpi.com The integration of QSAR, molecular docking, and MD simulations provides a comprehensive computational workflow to accelerate the discovery of novel therapeutic agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable in predicting the efficacy of newly designed aminonitrothiazole derivatives before their actual synthesis, thereby saving time and resources.
Research Findings in QSAR/QSPR of Related Compounds:
While specific QSAR/QSPR studies focusing exclusively on aminonitrothiazole are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related thiazole and nitroaromatic compounds.
Furthermore, a QSAR analysis of nitroazole derivatives with anticancer properties found that hydrophobicity, molar refraction, and charge characteristics of the nitro anion radical derivatives were more significant for interaction with molecular targets than those of the parent compounds. nih.gov This indicates that for aminonitrothiazoles, descriptors related to the electronic environment and lipophilicity could be crucial for building predictive QSAR models.
Key Molecular Descriptors in Modeling:
Based on studies of analogous compounds, the following molecular descriptors are likely to be important in the development of robust QSAR/QSPR models for aminonitrothiazole derivatives:
Topological Descriptors: These describe the connectivity of atoms in a molecule, such as molecular connectivity indices. cust.edu.tw
Electronic Descriptors: Parameters like dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO) are crucial for describing the electronic aspects of molecule-target interactions. researchgate.netnih.gov
Steric/Shape Descriptors: These descriptors, including Kier's shape indices and principal moments of inertia, quantify the three-dimensional shape and bulk of the molecule. researchgate.netresearchgate.net
Hydrophobicity Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor used to model the lipophilicity of a compound, which influences its ability to cross cell membranes. nih.gov
Table 1: Examples of Molecular Descriptors Potentially Relevant for QSAR/QSPR Modeling of Aminonitrothiazole Derivatives
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity/Property |
|---|---|---|
| Topological | Molecular Connectivity Index (χ) | Relates to the branching and complexity of the molecular structure. |
| Electronic | Dipole Moment | Influences polar interactions with the biological target. |
| Electronic | Partial Atomic Charges | Determines electrostatic interaction sites with the receptor. |
| Steric/Shape | Kier's Shape Index (κα) | Describes the shape of the molecule, which is crucial for binding site complementarity. |
| Hydrophobicity | LogP | Affects membrane permeability and transport to the target site. |
Cheminformatics Tools for Library Design and Virtual Screening
Cheminformatics provides the necessary tools and methodologies to design and manage large collections of virtual compounds (libraries) and to screen them computationally to identify potential drug candidates. This process, known as virtual screening, is a cost-effective alternative to high-throughput screening of physical compounds. wikipedia.orgresearchgate.net
Library Design Strategies for Aminonitrothiazole Derivatives:
The design of a focused library of aminonitrothiazole derivatives would typically start with the core 2-amino-5-nitrothiazole (B118965) scaffold. nih.govnih.gov Diversity can be introduced by combinatorial enumeration of various substituents at different positions of the thiazole ring and the amino group. The selection of these substituents can be guided by existing structure-activity relationship (SAR) data or by ensuring a broad coverage of chemical space in terms of properties like size, lipophilicity, and electronic effects. nih.govu-strasbg.fr
Table 2: A Hypothetical Design of a Focused Library of Aminonitrothiazole Derivatives
| Scaffold | R1 Substituent (on Amino Group) | R2 Substituent (on Thiazole Ring) |
|---|---|---|
| 2-amino-5-nitrothiazole | Hydrogen | Methyl |
| 2-amino-5-nitrothiazole | Acetyl | Phenyl |
| 2-amino-5-nitrothiazole | Benzoyl | 4-Chlorophenyl |
Virtual Screening Approaches:
Once a virtual library of aminonitrothiazole derivatives is designed, it can be screened against a specific biological target using various virtual screening techniques:
Ligand-Based Virtual Screening: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques include searching for compounds that are structurally similar to known active molecules or using pharmacophore models that define the essential features required for activity. drugdesign.org
Structure-Based Virtual Screening: When the 3D structure of the target protein is available, molecular docking can be employed. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The binding affinity is estimated using a scoring function, and compounds with the best scores are selected for further investigation. For instance, in a study of 2,4-disubstituted thiazoles as antimicrobial agents, molecular docking was used to investigate the binding of the compounds to the active site of glucosamine-6-phosphate synthase. researchgate.net
The integration of QSAR/QSPR modeling, library design, and virtual screening provides a powerful computational framework for the discovery and optimization of novel aminonitrothiazole-based therapeutic agents. These methods enable a more focused and efficient exploration of the vast chemical space, ultimately accelerating the drug discovery pipeline.
Biological Activity and Pharmacological Research
Antimicrobial Activities
Derivatives of aminonitro-thiazole have demonstrated potent activity against a broad range of microorganisms, including bacteria, parasites, fungi, and viruses. The presence of the nitro group on the thiazole (B1198619) ring is often cited as a crucial element for their pronounced antimicrobial effects.
Mechanism of Action Against Bacterial Pathogens (e.g., PFOR inhibition)
The antibacterial action of nitrothiazole derivatives is primarily bactericidal. The nitro group within the thiazole structure is considered essential for their potent antibacterial efficacy. While the precise and complete mechanism of action is multifaceted and can vary between different bacterial species, a key process involves the enzymatic reduction of the nitro group within the microbial cell. This reduction, facilitated by bacterial nitroreductases, generates reactive cytotoxic intermediates, including nitroso and hydroxylamine (B1172632) radicals. These radicals are highly reactive and can induce widespread cellular damage by interacting with various intracellular macromolecules.
One of the primary targets of these reactive intermediates is bacterial DNA. The interaction can lead to DNA strand breaks and other forms of damage, ultimately disrupting DNA replication and repair processes and leading to cell death.
Furthermore, research into the broader class of thiazole derivatives suggests that their antibacterial activity may also stem from the inhibition of essential bacterial enzymes. While pyruvate:ferredoxin oxidoreductase (PFOR) is a known target in anaerobic parasites for nitro-based drugs, its role as a primary target for aminonitro-thiazoles in bacteria is part of a broader mechanism. The reactive species generated from the nitro group reduction can non-specifically inhibit various enzymes crucial for bacterial metabolism. Other enzymes that have been identified as targets for different thiazole-based antibacterial agents include DNA gyrase, dihydroorotase, and MurB (uridine diphosphate-N-acetylenolpyruvylglucosamine reductase), which are involved in DNA synthesis, pyrimidine (B1678525) biosynthesis, and cell wall synthesis, respectively.
Activity Against Parasitic Infections (e.g., Cryptosporidium parvum, Giardia intestinalis, Trichomonas vaginalis, Entamoeba histolytica, Schistosoma mansoni)
Aminonitro-thiazole derivatives have shown significant promise as antiparasitic agents, with notable activity against a variety of protozoan and helminthic pathogens.
Cryptosporidium parvum : Nitazoxanide, a prominent 5-nitrothiazole (B1205993) derivative, is an FDA-approved treatment for diarrhea caused by Cryptosporidium parvum. Its active metabolite, tizoxanide, and related aminothiazolide prodrugs like aminoxanide, have demonstrated efficacy. For instance, aminoxanide showed a 50% inhibitory concentration (IC50) of 1.55 μM in C. parvum-infected HCT-8 cells. In vivo studies in immunosuppressed gerbils showed that intramuscular administration of aminoxanide resulted in a significant reduction in oocyst excretion.
Giardia intestinalis : This intestinal parasite is also susceptible to nitrothiazole compounds. Nitazoxanide and its analogues have displayed potent in vitro activity against G. intestinalis. Some novel 5-nitrothiazole chimeras have shown even greater potency than the standard drugs metronidazole (B1676534) and nitazoxanide, with IC50 values in the low micromolar to nanomolar range. For example, one indomethacin (B1671933) hybrid compound inhibited G. intestinalis growth with an IC50 of 0.145 μM.
Trichomonas vaginalis : Aminonitro-thiazole compounds have been investigated for the treatment of trichomoniasis. Historically, 2-amino-5-nitrothiazole (B118965) has been studied for its effects against T. vaginalis infections. The mechanism of action is believed to be similar to other nitro-heterocyclic drugs, where the nitro group is reduced to create cytotoxic radicals within the anaerobic environment of the parasite.
Entamoeba histolytica : Research has indicated that thiazole-based compounds can be effective against E. histolytica. For instance, riluzole, a benzothiazole (B30560) derivative, has demonstrated in vitro anti-amoebic activity, inducing apoptosis-like cell death and downregulating the expression of the parasite's antioxidant enzymes.
Schistosoma mansoni : Thiazole derivatives have shown promising schistosomicidal activity. nih.govnih.govresearchgate.net These compounds have been found to be effective against both the immature (schistosomula) and adult stages of the worm in vitro. nih.govnih.govresearchgate.net Treatment with certain aryl-thiazole derivatives led to significant decreases in motor activity, viability, and egg production of adult worms. nih.govnih.gov Scanning electron microscopy revealed severe damage to the parasite's tegument, including the formation of bulges and blisters. nih.govnih.gov The mechanism is thought to involve interactions with and inhibition of DNA synthesis in the parasite. nih.govnih.gov
| Parasite | Compound Type | Key Research Findings | Reported IC50/EC50 Values |
|---|---|---|---|
| Cryptosporidium parvum | Aminoxanide (tizoxanide prodrug) | Effective in vitro and in vivo, reducing oocyst excretion. | 1.55 μM (in vitro) |
| Giardia intestinalis | 5-nitrothiazole-NSAID chimeras | Potent in vitro activity, exceeding that of metronidazole and nitazoxanide. | 0.145 μM (for an indomethacin hybrid) |
| Trichomonas vaginalis | 2-amino-5-nitrothiazole | Demonstrated activity against infections. | N/A |
| Entamoeba histolytica | Riluzole (benzothiazole) | Induces apoptosis-like cell death and downregulates antioxidant enzymes. | N/A |
| Schistosoma mansoni | Aryl-thiazole derivatives | Effective against schistosomula and adult worms, causing tegumental damage. | 50 μM (concentration for significant effect on adult worms) |
Antifungal and Antiviral Properties
The therapeutic potential of aminothiazoles extends to fungal and viral infections. Certain aminothiazole derivatives have been identified as having significant antifungal and antiviral capabilities.
Antifungal Activity : A number of studies have highlighted the antifungal effects of aminothiazole compounds. For example, a compound with an aminothiazole core, 41F5, was identified as having fungistatic activity against the pathogenic yeast Histoplasma capsulatum at micromolar concentrations, with a 50% inhibitory concentration (IC50) of 0.87 μM. This compound was shown to inhibit the growth of the fungus both in liquid culture and within macrophages, the natural host environment for this pathogen.
Antiviral Activity : The antiviral properties of aminothiazole derivatives have also been documented. Some compounds have been reported to be useful in the treatment of viral infections such as those caused by the herpes simplex virus (HSV). One particular compound displayed antiviral activity against HSV-1, HSV-2, and acyclovir-resistant HSV-1 strains with IC50 values in the nanomolar range (5-50 nM). Furthermore, a compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring showed significant antiviral activity against the PR8 influenza A strain, with efficacy comparable to that of oseltamivir (B103847) and amantadine.
Emergence and Mechanisms of Resistance
The development of resistance to antimicrobial agents is a significant challenge in the treatment of infectious diseases. For aminonitro-thiazole compounds, resistance can emerge through various mechanisms, particularly in parasites.
A primary mechanism of resistance to nitro-based drugs in parasites like Trypanosoma brucei involves alterations in the enzymatic activation of the drug. nih.gov These drugs are prodrugs that require reduction of their nitro group by a nitroreductase (NTR) enzyme to become active cytotoxic agents. nih.gov Resistance has been linked to the loss of the gene encoding for this activating enzyme. nih.gov For instance, in nifurtimox-resistant parasites, a loss of one copy of the NTR gene has been observed, rendering the parasites hemizygous for NTR and thereby reducing the activation of the drug. nih.gov Similarly, fexinidazole-resistant parasites have shown a decrease in NTR transcription. nih.gov
In a broader context, microbial resistance to antimicrobial agents can occur through several general mechanisms up.ac.zanih.govmdpi.comresearchgate.netmdpi.com:
Enzymatic Degradation : Microbes may produce enzymes that chemically modify or degrade the drug, rendering it inactive.
Target Modification : Alterations in the drug's target site, such as through mutation, can reduce the binding affinity of the drug, making it less effective.
Reduced Permeability : Changes in the microbial cell membrane or wall can limit the uptake of the drug into the cell. up.ac.zanih.govmdpi.comresearchgate.netmdpi.com
Active Efflux : Microbes can acquire or upregulate efflux pumps that actively transport the drug out of the cell, preventing it from reaching a therapeutic intracellular concentration. mdpi.com
While these are general mechanisms, the specific ways in which different microbes develop resistance to aminonitro-thiazole compounds are an area of ongoing research.
Urease Inhibitory Activity
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, as it allows the bacteria to survive in the acidic environment of the stomach. Therefore, the inhibition of urease is a key therapeutic strategy for managing infections caused by these bacteria. Thiazole and benzothiazole derivatives have been identified as potent inhibitors of urease.
Enzymatic Inhibition Kinetics
Studies on the enzymatic inhibition kinetics of thiazole derivatives against urease have revealed that these compounds can act through various modes of inhibition, including competitive, non-competitive, and mixed inhibition. The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
A number of benzothiazole derivatives have demonstrated significant urease inhibitory potential, with IC50 values in the micromolar range. researchgate.net For example, a series of novel 2-amino-6-arylbenzothiazoles exhibited IC50 values ranging from 6.01 ± 0.23 μM to 21.07 ± 0.77 μM, with some compounds being more potent than the standard urease inhibitor, thiourea (B124793) (IC50 = 11.58 ± 0.34 μM). researchgate.net
Kinetic studies performed on tryptamine-derived urea and thiourea compounds have shown that they can act as non-competitive inhibitors of urease. nih.gov In silico docking studies have helped to elucidate the possible binding interactions of these inhibitors with the active site of the urease enzyme. nih.gov The type of inhibition (competitive, non-competitive, or mixed) is a crucial factor in understanding the mechanism of action of these inhibitors and in designing more potent and specific therapeutic agents.
| Compound Series | Range of IC50 Values (μM) | Standard Inhibitor (IC50, μM) | Observed Inhibition Type |
|---|---|---|---|
| 2-Amino-6-arylbenzothiazoles | 6.01 - 21.07 | Thiourea (11.58) | N/A |
| Tryptamine-derived urea/thiourea | 11.4 - 24.2 | Thiourea (21.2) | Non-competitive |
Molecular Interactions with Urease Enzyme
Urease, a nickel-containing metalloenzyme, is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, by catalyzing the hydrolysis of urea into ammonia, which neutralizes the acidic gastric environment. ekb.egnih.gov The inhibition of this enzyme is a key strategy for treating infections caused by urease-producing organisms. ekb.egniscpr.res.in Aminonitrothiazole derivatives have been investigated as potential urease inhibitors.
Molecular docking studies have been employed to elucidate the binding patterns of these compounds within the urease catalytic pocket. nih.govnih.gov The active site of urease contains two nickel ions (Ni²⁺) that are critical for its catalytic function. nih.govresearchgate.net Docking analyses reveal that inhibitory compounds, including those with a thiazole core, often interact with these nickel ions. nih.govresearchgate.net The binding is further stabilized by interactions with key amino acid residues in the active site's hydrophilic and hydrophobic pockets. nih.gov For instance, some inhibitors show ionic interactions with one or both nickel ions and form hydrogen bonds with residues like KCX220. nih.gov The mode of inhibition can vary, with studies showing compounds acting as mixed-type or non-competitive inhibitors. mdpi.com These computational insights are crucial for understanding structure-activity relationships and designing more potent and specific urease inhibitors based on the aminonitrothiazole scaffold. ekb.egnih.gov
Anticancer and Antiproliferative Effects
The thiazole ring is an integral structural component of several clinically approved anticancer drugs, including Dasatinib and Thiazofurine, highlighting its importance in oncology. cttjournal.comnih.gov Consequently, various derivatives of 2-aminothiazole (B372263) and 2-amino-5-nitrothiazole have been synthesized and evaluated for their potential as novel anticancer agents. nih.govresearchgate.net These compounds have demonstrated potent and selective inhibitory activity against a broad range of human cancer cell lines. nih.gov
Derivatives of aminonitrothiazole have shown varied efficacy against different cancer cell lines, indicating a degree of cell line specificity. researchgate.netmdpi.com For example, a series of 2-amino, 5-nitrothiazole derivatives were tested for their effects on the MDA-MB-231 breast cancer cell line, a model for highly aggressive triple-negative breast cancer. cttjournal.com While some derivatives primarily inhibited cell migration with minimal cytotoxicity, another compound, (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione, exhibited a statistically significant cytotoxic effect at a concentration of 100 μM/L after 72 hours. cttjournal.com
In other studies, thiazole conjugates have demonstrated potent activity against multiple cell lines. One compound showed strong cytotoxicity against lung cancer (A549, IC₅₀ = 15.72 µM), cervical cancer (HeLa, IC₅₀ = 8.98 µM), and breast cancer (MCF-7, IC₅₀ = 8.07 µM) cell lines, with activity greater than the standard chemotherapeutic agent 5-Fluorouracil. researchgate.net Another study on sulfone derivatives of 5-nitrothiazole found substantial antiproliferative activity specifically towards HepG2 human hepatocarcinoma cells, while being generally inactive on normal Chinese Hamster Ovary (CHO) cells. mdpi.com This suggests that these compounds may require metabolic activation by hepatocyte-specific enzymes to exert their anticancer effects, highlighting a promising specificity for liver cancer. mdpi.com
The table below summarizes the cytotoxic activity of various aminothiazole derivatives against several human cancer cell lines.
| Compound Class | Cell Line | Cancer Type | IC₅₀ Value | Reference |
| Thiazole/L-phenylalanine conjugate | MCF-7 | Breast | 8.07 µM | researchgate.net |
| Thiazole/L-phenylalanine conjugate | HeLa | Cervical | 8.98 µM | researchgate.net |
| Thiazole/L-phenylalanine conjugate | A549 | Lung | 15.72 µM | researchgate.net |
| Thiazole/L-tryptophan hybrid | HeLa | Cervical | 18.25 µM | researchgate.net |
| Thiazole derivative | HL-60 | Leukemia | 1.3 µM | researchgate.net |
| 5-Nitrothiazole derivative | MDA-MB-231 | Breast | Significant at 100 µM | cttjournal.com |
| 5-Nitrothiazole sulfone derivative | HepG2 | Liver | 7.7 µM - 25.6 µM | mdpi.com |
| Thiazole derivative | PC12 | Pheochromocytoma | 0.298 mM | nih.gov |
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction in cancer cells is a primary goal of chemotherapy. nih.gov Aminothiazole derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms. researchgate.netnih.gov
One study on a promising thiazole derivative in the HL-60 leukemia cell line revealed that the compound induced cell cycle arrest at the G2/M phase. researchgate.net Furthermore, it promoted apoptosis, which was confirmed by a four-fold increase in the concentration of caspase-3, a key executioner caspase, compared to untreated cells. researchgate.net
More detailed mechanistic studies in human leukemia cells with novel 2-amino-5-benzylthiazole derivatives demonstrated that these compounds induce apoptosis by modulating key regulatory proteins. ukrbiochemjournal.orgukrbiochemjournal.org They were found to cause the cleavage of PARP1 and caspase-3, which are hallmark events of apoptosis. ukrbiochemjournal.org The treatment also led to an increase in the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease G (EndoG), while simultaneously decreasing the level of the anti-apoptotic protein Bcl-2. ukrbiochemjournal.orgukrbiochemjournal.org This shift in the balance of pro- and anti-apoptotic proteins disrupts mitochondrial integrity, leading to the release of apoptotic factors and subsequent DNA fragmentation, ultimately causing cell death. nih.govukrbiochemjournal.org These compounds caused DNA single-strand breaks and fragmentation without directly binding to or intercalating with DNA. ukrbiochemjournal.org
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. Aminothiazole derivatives have demonstrated significant antioxidant and free radical scavenging capabilities in various assays. nih.govresearchgate.netnih.gov
One synthesized aminothiazole derivative, a dendrodoine (B1201844) analogue (DA), showed concentration-dependent antioxidant activity. nih.govresearchgate.netbohrium.com At a concentration of 3.07 µM, this compound provided 84% protection against deoxyribose degradation, a measure of hydroxyl radical scavenging. nih.govresearchgate.netbohrium.com It also effectively scavenged nitric oxide (NO) radicals and inhibited the formation of 2,2'-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radicals. nih.govresearchgate.netbohrium.com Mechanistic studies confirmed its ability to scavenge peroxyl radicals with a high bimolecular rate constant. nih.govresearchgate.net The compound also showed a concentration-dependent inhibition of lipid peroxidation and protein oxidation. nih.govbohrium.com
Another study evaluated a series of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety using several standard antioxidant assays. nih.gov The compounds' ability to scavenge free radicals was tested against 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide (B77818) radicals. nih.govresearchgate.net Certain derivatives, particularly those with electron-donating substituents like methoxy (B1213986) and hydroxyl groups on the aromatic ring, showed significant radical scavenging potential, with activities in some cases comparable to standard antioxidants. nih.gov
The table below summarizes the antioxidant activities of representative aminothiazole derivatives from various studies.
| Assay Type | Compound/Derivative | Activity/Observation | Reference |
| ABTS Radical Scavenging | Dendrodoine Analogue (3.07 µM) | Equivalent to 0.17 µM Trolox | nih.govresearchgate.net |
| Ferric Reducing Ability | Dendrodoine Analogue (3.07 µM) | Equivalent to 110 µM Trolox | nih.govresearchgate.net |
| Hydroxyl Radical Scavenging | Dendrodoine Analogue (3.07 µM) | 84% protection against deoxyribose degradation | nih.govresearchgate.net |
| Nitric Oxide (NO) Scavenging | Dendrodoine Analogue (3.07 µM) | 20% scavenging activity | nih.govresearchgate.net |
| DPPH Radical Scavenging | 2-Amino-5-methylthiazol derivative | Significant scavenging potential | nih.govresearchgate.net |
| Superoxide Radical Scavenging | 2-Amino-5-methylthiazol derivative | Moderate to weak scavenging activity | nih.govresearchgate.net |
Target Identification and Validation
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for developing it as a therapeutic agent. Research on aminonitrothiazole derivatives has identified several enzymes that are inhibited by these compounds, validating them as potential drug targets for various diseases.
Aminonitrothiazole and related aminothiazole compounds have been shown to inhibit a range of metabolic and signaling enzymes.
Pyruvate:Ferredoxin Oxidoreductase (PFOR): PFOR is a key enzyme in the anaerobic energy metabolism of various protozoa and bacteria. mdpi.compatsnap.com Its inhibition disrupts the organism's ability to produce energy, making it an attractive target for antimicrobial drugs. patsnap.com The drug nitazoxanide, which contains a nitrothiazole ring, is a known PFOR inhibitor used to treat parasitic infections. wikipedia.org The mechanism of inhibition can involve the formation of an adduct in the enzyme's active site or the oxidation of an enzyme-bound thiamin pyrophosphate/substrate adduct, leading to a tightly bound inhibitory species. nih.gov
Methionyl-tRNA synthetase (MetRS): Aminoacyl-tRNA synthetases are essential enzymes for protein synthesis, and their inhibition can effectively halt cell growth, making them targets for antibiotics. nih.govnih.gov The MetRS enzyme, in particular, has been identified as a target for novel antibacterial agents. nih.gov While specific aminonitrothiazole inhibitors of MetRS are still under investigation, compounds with various heterocyclic scaffolds have been developed and tested against this enzyme from different pathogens, including Staphylococcus aureus and Giardia intestinalis. nih.govnih.govmdpi.com The inhibition is often competitive with the substrate methionine. nih.gov
Other Enzymes: Studies have shown that 2-aminothiazole derivatives can inhibit other important enzymes. A series of 2-amino-5-nitrothiazole derived semicarbazones were found to be preferential inhibitors of monoamine oxidase B (MAO-B) and also showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net Kinetic studies revealed competitive and reversible inhibition for MAO-B and mixed-type inhibition for the cholinesterases. nih.govresearchgate.net Another investigation into various 2-aminothiazole derivatives found potent inhibition of human carbonic anhydrase (hCA) isoenzymes I and II, as well as AChE and BuChE, with inhibition constants (Ki) in the nanomolar to low micromolar range. nih.gov
The following table presents inhibition data for aminothiazole derivatives against various enzymes.
| Enzyme Target | Compound Class | Inhibition Constant (Kᵢ / IC₅₀) | Reference |
| Monoamine Oxidase B (MAO-B) | 2-Amino-5-nitrothiazole semicarbazone | IC₅₀ = 0.212 µM | researchgate.net |
| Acetylcholinesterase (AChE) | 2-Amino-5-nitrothiazole semicarbazone | IC₅₀ = 0.264 µM | researchgate.net |
| Butyrylcholinesterase (BuChE) | 2-Amino-5-nitrothiazole semicarbazone | IC₅₀ = 0.024 µM | researchgate.net |
| Carbonic Anhydrase I (hCA I) | 2-Amino-4-(4-chlorophenyl)thiazole | Kᵢ = 0.008 µM | nih.gov |
| Carbonic Anhydrase II (hCA II) | 2-Amino-4-(4-bromophenyl)thiazole | Kᵢ = 0.124 µM | nih.gov |
| Acetylcholinesterase (AChE) | 2-Amino-4-(4-bromophenyl)thiazole | Kᵢ = 0.129 µM | nih.gov |
| Butyrylcholinesterase (BuChE) | 2-Amino-4-(4-bromophenyl)thiazole | Kᵢ = 0.083 µM | nih.gov |
Drug Repurposing and Analog-Based Drug Discovery
The 2-aminothiazole scaffold is recognized for its therapeutic potential and has been the focus of analog-based drug discovery programs aimed at developing treatments for neurodegenerative diseases. nih.govmdpi.com This strategy involves the systematic modification of a known active compound (a "lead compound") to generate analogs with improved potency, selectivity, and pharmacokinetic properties.
In the context of prion diseases, after the initial discovery of the antiprion activity of the 2-aminothiazole scaffold, extensive structure-activity relationship (SAR) studies were undertaken. nih.gov These studies led to the synthesis of numerous analogs to improve their potency and ability to cross the blood-brain barrier. nih.gov This analog-based approach resulted in the identification of lead compounds with significantly enhanced brain exposure and efficacy in cell-based models of prion disease. nih.gov For example, one optimized analog, (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine, exhibited an EC50 of 0.94 µM in prion-infected cells and achieved high concentrations in the brains of mice. nih.gov
Similarly, for Alzheimer's disease, the design and synthesis of novel 2-aminothiazole derivatives have been pursued to develop potent acetylcholinesterase inhibitors. nih.gov By creating diverse Schiff bases and thiazolidin-4-one derivatives of aminothiazole, researchers have identified compounds with excellent AChE inhibitory activity. nih.gov For instance, compound 2j from one study emerged as a potential lead with an IC50 value of 0.03 μM for AChE inhibition. nih.gov
While the primary focus has been on generating novel analogs, the diverse biological activities of aminothiazole-containing compounds suggest a potential for drug repurposing. mdpi.com However, specific examples of repurposing an existing approved aminonitrothiazole drug for a neurodegenerative disease are not yet prominent in the scientific literature. The current body of research strongly supports the use of the aminothiazole scaffold in analog-based drug discovery to generate novel therapeutic candidates for these challenging disorders.
Applications in Materials Science and Technology
Integration of Aminonitrothiazole into Functional Materials
The core structure of aminonitrothiazole serves as a foundational component for developing more complex functional molecules. The presence of a reactive amino group allows for a variety of chemical modifications, making it a key starting material in multi-step synthetic processes. research-solution.com The 2-aminothiazole (B372263) framework is a characteristic structure frequently used in the development of new compounds. nih.gov
The versatility of aminonitrothiazole is demonstrated by its use in the synthesis of various derivatives through reactions like diazotization, acetylation, and condensation with other molecules. research-solution.comscispace.com For instance, the amino group can be readily converted into a diazonium salt, which is a highly useful intermediate for creating azo compounds. scispace.comorientjchem.org Furthermore, it can be reacted with acyl chlorides, such as the derivative from aspirin, to form new amide structures. research-solution.com
Research has also explored the incorporation of aminonitrothiazole into different delivery systems. These include non-polymer systems and polymer-based matrices like hydrogels and wax coatings, which are designed to contain and release the chemical agent. google.com In experimental therapies, 2-amino-5-nitrothiazole (B118965) has been evaluated for its properties as a hypoxic radiosensitizer. nih.gov The synthesis of nitrothiazolacetamide conjugated to thioquinazolinone highlights its role as a precursor in creating molecules with specific inhibitory functions. researchgate.net
Development of Dyes and Pigments from Aminonitrothiazole Derivatives
A significant application of aminonitrothiazole, specifically 2-amino-5-nitrothiazole, is in the manufacturing of disperse dyes for textiles. scispace.com These dyes are particularly effective for coloring synthetic fibers like polyester (B1180765) and acrylic. scispace.com The synthesis process involves the diazotization of 2-amino-5-nitrothiazole, followed by a coupling reaction with various aromatic compounds, known as coupling components. scispace.comorientjchem.org This method has been successfully used to create a range of hetaryl disazo and trisazo dyes. scispace.com
The selection of the coupling component allows for the tuning of the final dye's properties, including its color. For example, coupling with 1-naphthylamine (B1663977) or 1,3-dihydroxybenzene produces dyes with colors ranging from brown to orange and pink. scispace.comorientjchem.org These heterocyclic azo dyes often exhibit deeper and brighter shades compared to some of their carbocyclic analogues. scispace.com
The performance of these dyes is evaluated based on their spectral characteristics and fastness properties. The electronic absorption spectra show multiple bands, indicating extensive electronic conjugation within the molecules. scispace.com Fastness properties, which measure the resistance of the color to fading or running, are critical for textile applications. scispace.com
Table 1: Spectral Properties of a Disperse Dye Derived from 2-Amino-5-nitrothiazole This table presents spectral data for a representative disazo dye synthesized from 2-amino-5-nitrothiazole and a naphthalene-based coupling component.
| Spectral Data Type | Observed Peaks / Wavelengths | Interpretation |
| ¹H NMR (in CDCl₃) | δ 8.40-9.45 ppm | Signals corresponding to thiazole (B1198619) protons. scispace.com |
| δ 6.25-7.66 ppm | Signals corresponding to naphthalene (B1677914) protons. scispace.com | |
| δ 2.46-3.66 ppm | Signals corresponding to amino (NH₂) protons. scispace.com | |
| δ 11.25-11.35 ppm | Broad signals indicating hydroxyl (-OH) protons. scispace.com | |
| ¹³C NMR (in CDCl₃) | Multiple signals including δ 38.91, 94.61, 112.52, 132.67 | The chemical shifts are in accordance with the proposed structure of the synthesized dye. scispace.com |
| IR (in KBr) | 3547 cm⁻¹ | Stretching vibration for -OH and -NH₂ groups. scispace.com |
| 1528, 1305 cm⁻¹ | Vibrations corresponding to the NO₂ group. scispace.com | |
| 1051 cm⁻¹ | Stretching vibration for C-O bond. scispace.com | |
| UV-Vis (λₘₐₓ) | 562, 640 nm | Multiple absorption bands indicate significant conjugation. scispace.com |
Dyes are organic compounds that are soluble, while pigments are insoluble and remain as particles. mdpi.com The aminonitrothiazole-derived colorants fall into the category of azo dyes, which are synthesized from an aromatic amine and are the most widely used class of dyes in consumer products. mdpi.com The development of these synthetic dyes was a rapid phenomenon, with thousands of new molecules being commercialized by the early 20th century. researchgate.net
Potential in Advanced Polymer Systems
The utility of aminonitrothiazole extends into the realm of polymer science, primarily through its role in creating functional dyes for synthetic polymer fibers. The application of disperse dyes derived from 2-amino-5-nitrothiazole to materials like polyester and acrylic fabrics is a direct integration of the compound into a polymer system. scispace.com This process modifies the properties of the polymer product, imparting color and enhancing its aesthetic value.
Beyond fiber dyeing, aminonitrothiazole has been incorporated into polymer matrices for other functional purposes. For example, it has been included in molasses blocks containing the polymer poloxalene (B19194) for veterinary applications. federalregister.gov Additionally, the compound is suitable for inclusion in various delivery systems that utilize polymer matrices, such as hydrogels or wax coatings, to control its release. google.com
The chemical reactivity of the aminonitrothiazole molecule, particularly the ability to functionalize the amino group, suggests potential for its use as a monomer or a functional additive in the synthesis of more advanced polymer systems. While current research heavily focuses on dyes, its inherent structure could be leveraged to develop polymers with specific electronic or optical properties. Advanced polymer systems often integrate multiple resin technologies to achieve enhanced chemical resistance, UV stability, and mechanical toughness. adv-polymer.com
Role in Biosensors and Diagnostics
While direct application of aminonitrothiazole in commercial biosensors is not widely documented, its chemical structure and properties suggest a strong potential for use in this field. Biosensors are analytical devices that convert a biological response into a measurable signal. frontiersin.org They are crucial for early disease diagnosis and health monitoring. nih.govcranfield.ac.uk
The development of effective biosensors relies on creating highly specific recognition elements and sensitive transducers. nih.gov Research into aminonitrothiazole derivatives has shown their ability to be designed as specific enzyme inhibitors. researchgate.net For example, novel nitrothiazolacetamide compounds have been synthesized and evaluated for their potent urease inhibition activity, with molecular docking studies confirming specific interactions with the enzyme's active site. researchgate.net This capacity for specific molecular recognition is a fundamental requirement for the sensing element in a biosensor.
Furthermore, the nitro group (-NO₂) in the aminonitrothiazole structure is electrochemically active. This feature could be exploited for electrochemical sensing, where the reduction of the nitro group at an electrode surface would generate a detectable electrical signal. This principle forms the basis of many diagnostic instruments that convert biomarker concentrations into electrical signals. frontiersin.org The development of artificial antibodies, such as molecularly imprinted polymers (MIPs), which offer improved stability over biological molecules, is an advancing area in biosensor technology where versatile molecules like aminonitrothiazole could serve as templates or functional monomers. researchgate.net
Surface Chemistry and Interface Phenomena
Surface chemistry is the study of physical and chemical phenomena that occur at the interface between two phases, such as a solid and a liquid. wikipedia.orgbyjus.com The application of aminonitrothiazole-derived dyes in the textile industry is a practical example of surface and interface science. The dyeing process involves the transfer of dye molecules from a liquid solution (the dye bath) to the surface of a solid polymer fiber.
This process is governed by interfacial phenomena, including adsorption of the dye molecules onto the fiber surface. byjus.com The efficiency and fastness of the dyeing depend on the interactions at the solid-liquid interface. researchgate.net Key parameters include the work of adhesion between the dye and the fiber, which is related to the surface tensions of the materials involved. researchgate.net
The molecular structure of the aminonitrothiazole dye plays a critical role in these interactions. The molecule possesses both polar groups (amino and nitro) and a less polar aromatic thiazole ring. This amphiphilic character influences how the dye molecule orients itself at the interface and binds to the polymer surface. The study of how molecules like these form films and self-assemble at interfaces is a central part of surface science. ysu.amrsc.org The ultimate goal is to understand and control these surface phenomena to improve processes like coating, adhesion, and dyeing. researchgate.net
Future Perspectives and Research Directions
Exploration of New Biological Targets and Therapeutic Areas
The structural motif of 2-amino-5-nitrothiazole (B118965) is a cornerstone for the development of novel therapeutic agents, with current research actively exploring its potential against a wide array of diseases. nih.gov The inherent bioactivity of the nitrothiazole core is being leveraged to identify new biological targets and expand its therapeutic applications beyond its traditional use as an antihistomonal agent in veterinary medicine. nih.gov
Researchers are particularly focused on its efficacy as a hypoxic radiosensitizer, which could have significant implications for cancer therapy. nih.gov The exploration of nitrothiazoles in this capacity suggests that with modifications to enhance solubility and optimize pharmacokinetic profiles, these compounds could become effective in vivo. nih.gov Furthermore, the well-established antimicrobial properties of related thiazole (B1198619) derivatives are paving the way for the investigation of aminonitrothiazoles against multidrug-resistant bacterial and fungal strains. The unique electronic properties conferred by the nitro and amino groups on the thiazole ring are being systematically studied to uncover novel mechanisms of action and to identify specific molecular targets within pathogenic organisms and cancer cells.
Emerging research also points towards the potential of aminonitrothiazole derivatives in tackling diseases such as tuberculosis, with a focus on targeting essential enzymes and pathways in Mycobacterium tuberculosis. nih.gov The systematic review of chemotherapeutic strategies against tuberculosis highlights the need for novel inhibitors of DNA replication, protein synthesis, and cell wall biosynthesis, all of which are potential avenues for aminonitrothiazole-based drug discovery. nih.gov
Table 1: Investigational Therapeutic Areas for Aminonitrothiazole Derivatives
| Therapeutic Area | Potential Biological Target/Mechanism | Key Research Focus |
|---|---|---|
| Oncology | Hypoxic cell radiosensitization | Improving solubility and in vivo efficacy |
| Infectious Diseases | Inhibition of essential microbial enzymes | Overcoming multidrug resistance |
Innovative Synthetic Strategies for Complex Aminonitrothiazole Architectures
The development of novel and efficient synthetic methodologies is crucial for accessing complex aminonitrothiazole architectures with enhanced biological activity and specificity. researchgate.net Current research is moving beyond traditional synthetic routes to embrace innovative strategies that allow for greater molecular diversity and complexity. researchgate.net These include the development of multi-component reactions, the use of novel catalytic systems, and the application of advanced purification techniques.
One area of focus is the use of cascade reactions, which allow for the construction of complex molecular frameworks in a single synthetic operation from simple starting materials. researchgate.net This approach not only improves synthetic efficiency but also aligns with the principles of green chemistry by reducing the number of steps and the amount of waste generated. researchgate.net Furthermore, the exploration of metal-catalyzed cross-coupling reactions is enabling the introduction of a wide range of substituents onto the aminonitrothiazole scaffold, facilitating the fine-tuning of its physicochemical and pharmacological properties.
The synthesis of fused heterocyclic systems containing the aminonitrothiazole moiety is another promising avenue of research. These complex architectures can present novel three-dimensional pharmacophores that may interact with biological targets in unique ways, potentially leading to the discovery of drugs with novel mechanisms of action.
Advanced Computational Studies for Rational Design
Computational chemistry and molecular modeling are playing an increasingly important role in the rational design of novel aminonitrothiazole derivatives. nih.gov These advanced computational tools are being used to predict the binding affinity of aminonitrothiazole-based ligands for their biological targets, to elucidate their mechanism of action at the molecular level, and to guide the design of new compounds with improved potency and selectivity. nih.gov
Techniques such as molecular docking and molecular dynamics simulations are being employed to study the interactions between aminonitrothiazole derivatives and their target proteins. nih.gov This allows researchers to identify key binding interactions and to propose modifications to the aminonitrothiazole scaffold that are likely to enhance its activity. Quantitative structure-activity relationship (QSAR) studies are also being used to develop predictive models that can be used to screen virtual libraries of aminonitrothiazole derivatives and to prioritize compounds for synthesis and biological evaluation.
The synergy between computational and experimental approaches is accelerating the drug discovery process, enabling a more targeted and efficient exploration of the chemical space around the aminonitrothiazole core. This integrated approach is expected to lead to the discovery of a new generation of aminonitrothiazole-based drugs with superior therapeutic profiles.
Combination Therapies and Synergistic Effects
The investigation of aminonitrothiazole derivatives in combination with other therapeutic agents is a promising strategy to enhance treatment efficacy, overcome drug resistance, and reduce toxicity. nih.gov The concept of synergistic drug combinations, where the combined effect of two or more drugs is greater than the sum of their individual effects, is being actively explored in the context of aminonitrothiazole-based therapies. nih.govnih.gov
In oncology, for example, aminonitrothiazole-based radiosensitizers could be combined with chemotherapy or immunotherapy to achieve a more potent antitumor effect. nih.gov Similarly, in the treatment of infectious diseases, combining an aminonitrothiazole derivative with an existing antibiotic could restore the efficacy of the antibiotic against resistant strains or lead to a synergistic antimicrobial effect. nih.gov
The rational design of combination therapies is being guided by a deeper understanding of the molecular mechanisms underlying disease and drug action. High-throughput screening platforms are being used to identify synergistic drug combinations, and computational models are being developed to predict and rationalize these synergistic interactions. While synergistic combinations can be highly effective, there is also evidence to suggest that they may, in some cases, accelerate the development of resistance. nih.gov Therefore, a careful and holistic approach is required to identify combinations that are not only synergistic but also durable.
Development of Aminonitrothiazole-based Nanomaterials
The integration of aminonitrothiazole derivatives into nanomaterials is an emerging area of research with the potential to revolutionize drug delivery and diagnostics. By incorporating aminonitrothiazole compounds into nanoparticles, researchers are aiming to improve their solubility, stability, and bioavailability, as well as to achieve targeted delivery to specific cells or tissues.
Metal and metal oxide nanoparticles, for instance, are being explored as carriers for antimicrobial agents. mdpi.com The functionalization of these nanoparticles with aminonitrothiazole derivatives could lead to the development of novel antimicrobial nanomaterials with enhanced efficacy against a broad spectrum of pathogens. In the context of cancer therapy, aminonitrothiazole-based nanomaterials could be designed to accumulate preferentially in tumor tissue, thereby increasing the local concentration of the drug and minimizing systemic toxicity.
Furthermore, the unique optical and electronic properties of aminonitrothiazole derivatives could be harnessed in the development of nanomaterial-based sensors and imaging agents. For example, aminonitrothiazole-functionalized quantum dots or gold nanoparticles could be used for the sensitive detection of disease biomarkers or for the real-time imaging of biological processes.
Sustainability and Green Chemistry in Aminonitrothiazole Research
The principles of green chemistry are being increasingly integrated into the synthesis and development of aminonitrothiazole derivatives, with the goal of minimizing the environmental impact of chemical processes. nih.govresearchgate.net This involves the use of renewable starting materials, the development of solvent-free or water-based reaction systems, and the use of catalysts that are efficient and recyclable. ufms.brmdpi.com
Researchers are exploring the use of microwave-assisted synthesis and other energy-efficient technologies to accelerate reaction rates and reduce energy consumption. mdpi.com The development of one-pot, multi-component reactions is also a key focus, as these approaches can significantly reduce the number of synthetic steps and the amount of waste generated. researchgate.net
By embracing green chemistry, the field of aminonitrothiazole research is not only contributing to the development of new medicines and materials but is also doing so in a way that is environmentally responsible and sustainable in the long term. researchgate.net
Table 2: Green Chemistry Approaches in Aminonitrothiazole Synthesis
| Green Chemistry Principle | Application in Aminonitrothiazole Synthesis | Potential Benefits |
|---|---|---|
| Waste Prevention | One-pot and multi-component reactions | Reduced number of synthetic steps and waste generation |
| Atom Economy | Cascade reactions | Maximization of the incorporation of all materials used in the process into the final product |
| Use of Safer Solvents | Water-based or solvent-free reaction systems | Reduced use of hazardous organic solvents |
| Energy Efficiency | Microwave-assisted synthesis | Faster reaction times and reduced energy consumption |
Translational Research and Clinical Development Potential
The ultimate goal of research into aminonitrothiazole derivatives is to translate promising laboratory findings into clinically effective therapies. dndi.orgstandardbio.com This process of translational research involves a series of steps, from preclinical studies in cell cultures and animal models to clinical trials in human subjects. standardbio.com
Promising aminonitrothiazole candidates must undergo rigorous preclinical evaluation to assess their efficacy, safety, and pharmacokinetic properties. dndi.org This includes studies to determine the optimal dose and to identify any potential side effects. Compounds that demonstrate a favorable preclinical profile can then advance to Phase I clinical trials to evaluate their safety and tolerability in a small group of healthy volunteers. dndi.org
Subsequent Phase II and Phase III clinical trials are designed to assess the efficacy of the drug in a larger population of patients with the target disease. standardbio.com The successful completion of these trials can lead to regulatory approval and the introduction of a new aminonitrothiazole-based drug into clinical practice. While the path from the laboratory to the clinic is long and challenging, the therapeutic potential of aminonitrothiazole derivatives provides a strong impetus for continued research and development in this area.
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing aminonitrothiazole derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer: Aminonitrothiazole derivatives are typically synthesized via Hantzsch thiazole formation, coupling reactions between nitro-substituted acids and thioamide precursors, or gold-catalyzed cyclization . Key factors affecting yield include solvent choice (e.g., ethanol reflux improves yields up to 85% ), temperature control, and catalyst selection (e.g., iodine or β-cyclodextrin for eco-friendly approaches ). Purity challenges arise from side reactions, such as imine tautomerization , requiring iterative HPLC purification (e.g., compounds 32–36 with 5–98% purity ).
Q. What spectroscopic and chromatographic techniques are critical for characterizing aminonitrothiazole compounds?
- Methodological Answer: Essential techniques include:
- 1H NMR : To confirm substitution patterns (e.g., methylpropyl or benzamide groups in compounds 32–36 ).
- ESI-MS : For molecular weight validation (e.g., m/z data for thiazole-4-carboxamide derivatives ).
- HPLC : To assess purity and resolve isomers (e.g., separation of thiazole synthase products using C18 columns ).
- Melting Point Analysis : Used in pyrazoline-clubbed thiazole hybrids to confirm crystallinity .
Q. What biological activities are associated with aminonitrothiazole scaffolds in preliminary studies?
- Methodological Answer: Aminonitrothiazoles exhibit broad bioactivity, including:
- Antimicrobial : Inhibition of Candida and Leishmania via thiazole ring interactions with microbial enzymes .
- Anticancer : Thiazole derivatives disrupt microtubule dynamics or induce apoptosis, validated via antiproliferative assays .
- Anti-inflammatory : COX-2 inhibition demonstrated in structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of aminonitrothiazole derivatives?
- Methodological Answer: SAR strategies include:
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., nitro) enhances metabolic stability, while bulky groups (e.g., cyclopropyl in compound 36 ) improve target selectivity.
- Side-Chain Modifications : Methyl groups on side chains (e.g., in pateamine A analogues) influence macrocycle binding affinity .
- Hybrid Scaffolds : Pyrazoline-thiazole hybrids (e.g., 24a–24d) show synergistic antimalarial effects via dual-target inhibition .
Q. How should researchers address contradictions in synthetic yields or bioactivity data for aminonitrothiazoles?
- Methodological Answer: Contradictions (e.g., compound 34 at 31% purity vs. 98% for others ) require:
- Replication : Reproduce reactions under standardized conditions (solvent, catalyst, temperature).
- Analytical Validation : Use tandem MS/HPLC to detect impurities or tautomeric forms .
- Computational Modeling : Predict reactivity outliers using DFT calculations or docking studies .
Q. What advanced analytical strategies resolve challenges in distinguishing thiazole isomers or degradation products?
- Methodological Answer:
- Chiral HPLC : Separates enantiomers (e.g., (S)-configured thiazoles ).
- LC-MS/MS : Identifies degradation pathways (e.g., nitro-group reduction).
- X-ray Crystallography : Resolves tautomeric ambiguities (e.g., imine vs. amine forms ).
Q. How can green chemistry principles improve the sustainability of aminonitrothiazole synthesis?
- Methodological Answer:
- Solvent Optimization : Replace DMF with ethanol or water .
- Catalyst Recycling : Use immobilized β-cyclodextrin or AMP catalysts .
- Microwave-Assisted Synthesis : Reduces reaction time and energy consumption .
Q. What computational tools are effective in designing aminonitrothiazole-based drug candidates?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
